molecular formula C18H18FN5O2 B3002429 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921889-80-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

货号: B3002429
CAS 编号: 921889-80-7
分子量: 355.373
InChI 键: ZFEGRBMJQOWFLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is C20H18FN5O2C_{20}H_{18}FN_5O_2, with a molecular weight of 411.5 g/mol. The presence of a fluorobenzyl group is significant as it may enhance the compound's metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC20H18FN5O2
Molecular Weight411.5 g/mol
CAS Number922083-06-5
Structural FeaturesPyrazolo[3,4-d]pyrimidine core with fluorobenzyl substitution

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in various disease processes. The structural characteristics suggest potential interactions with targets such as:

  • Kinases : Compounds with pyrazolo[3,4-d]pyrimidine scaffolds often exhibit kinase inhibition, which is crucial in cancer therapy.
  • COX Enzymes : Similar compounds have shown anti-inflammatory properties through COX enzyme inhibition.

Anti-Tubercular Activity

A study on related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in treating tuberculosis . While specific data for this compound is limited, its structural similarities suggest it may possess similar anti-mycobacterial properties.

COX Inhibition

Compounds with similar pyrazolo structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, derivatives showed moderate to high inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that this compound could also exhibit anti-inflammatory effects through COX inhibition.

Summary of Findings

The biological activity of this compound indicates promising therapeutic potential across various disease models:

  • Anti-Tubercular Activity : Potential effectiveness against Mycobacterium tuberculosis.
  • Anti-inflammatory Properties : Possible COX-II inhibition leading to reduced inflammation.
  • Kinase Inhibition : Likely interactions with kinase pathways relevant in cancer treatment.

Future Research Directions

Further studies are warranted to elucidate the specific biological mechanisms and therapeutic applications of this compound. Key areas for future research include:

  • In vitro and in vivo efficacy studies to establish the compound's pharmacological profile.
  • Structure-activity relationship (SAR) studies to optimize the compound's bioactivity.
  • Mechanistic studies to understand the interaction pathways and targets within cellular systems.

属性

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEGRBMJQOWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。